1-(imidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine
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Overview
Description
Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to the broad spectrum of biological activity profiles displayed . They are crucial target products and key intermediates in the synthesis of important drugs and promising drug candidates .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed . These methods are eco-friendly and aim to improve the ecological impact of the classical schemes .Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridines is a crucial aspect of their function. They are considered as privileged structures because of their occurrence in many natural products .Chemical Reactions Analysis
Considerable efforts have been devoted in the past decade to the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core . The overview of the most efficient and widely applied modern methods is organized into sections covering the main metal-free methods structured by the type of the reacting species .Scientific Research Applications
Synthesis Approaches : Imidazo[1,2-a]pyridine is a significant pharmacophore with diverse bioactivity. A novel method for its synthesis has been established, focusing on the synthesis of (2-aminopyridin-4-yl)methanol, a popular 2-aminopyridine. This method involves direct oxidation of the methyl group without the preliminary protection of the amino group, improving efficiency and reducing stages (Lifshits, Ostapchuk, & Brel, 2015). Additionally, a novel synthetic approach expanded the range of accessible imidazo[1,5-α]pyridines, including those previously deemed unattainable. This method involves a key seven-membered ring transition state and has applications in organic synthesis, biomass conversion, and medicinal chemistry (Zeng et al., 2021).
Chemical Reactivity and Properties : Research has focused on developing new methods for synthesizing imidazo[1,2-a]pyridines with cost-effective catalysts and mild conditions. This has led to the synthesis of functionalized derivatives, enhancing their biological activity. The commercialization of certain drugs highlights the medicinal potential of these compounds (Ravi & Adimurthy, 2017).
Applications in Material Science : Imidazo[1,5-a]pyridines exhibit interesting optical properties, such as tunable luminescence, significant quantum yields, and large Stokes’ shifts. These properties make them suitable for technological applications. A series of new imidazo[1,5-a]pyridines with variable coordination motifs suitable for mono-, di-, and tritopic coordination sites were synthesized, displaying these optical properties and enabling their use in various technological domains (Volpi et al., 2017).
Future Directions
properties
IUPAC Name |
1-imidazo[1,2-a]pyridin-2-yl-N-methylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-10-6-8-7-12-5-3-2-4-9(12)11-8/h2-5,7,10H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGMNTNNCIQWRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN2C=CC=CC2=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342627 |
Source
|
Record name | 1-(Imidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(imidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine | |
CAS RN |
193534-56-4 |
Source
|
Record name | 1-(Imidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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